molecular formula C19H20O2 B051329 Dehydromiltirone CAS No. 116064-77-8

Dehydromiltirone

Cat. No.: B051329
CAS No.: 116064-77-8
M. Wt: 280.4 g/mol
InChI Key: FQRLDPKLRMEKLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biochemical Analysis

Biochemical Properties

Dehydromiltirone interacts with several enzymes and proteins. It has been shown to bind to functional PIK3CA pockets, thereby potentially inhibiting PIK3CA . This interaction plays a crucial role in the PI3K-AKT signaling pathway .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. For instance, it has been shown to reduce the expression of phenotypic switching markers α-SMA, Col-I, and FN in human mesangial cells (HMCs) by downregulating the over-activation of the PI3K-AKT signaling pathway . In osteoclasts, this compound inhibits differentiation by modulating MAPK and NF-κB activity .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It binds to functional PIK3CA pockets, potentially inhibiting PIK3CA . This interaction plays a crucial role in the PI3K-AKT signaling pathway, influencing gene expression and enzyme activation .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to have long-term effects on cellular function. For instance, it has been found to ameliorate renal function loss and renal tissue damage in a diabetic kidney disease mouse model .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For example, in a diabetic kidney disease mouse model, different concentrations of this compound could reduce body weight, serum creatinine, blood urea nitrogen, and proteinuria, with high-dose this compound having a more significant effect .

Metabolic Pathways

This compound is involved in several metabolic pathways. It plays a role in the PI3K-AKT signaling pathway and the AGE-RAGE signaling pathway in diabetes complications .

Transport and Distribution

Its ability to bind to functional PIK3CA pockets suggests that it may interact with transporters or binding proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dehydromiltirone can be synthesized through various chemical reactions involving diterpenoid precursors. One common method involves the oxidative cyclization of miltirone, another diterpenoid quinone, under controlled conditions. The reaction typically requires the presence of oxidizing agents such as potassium permanganate or chromium trioxide in an organic solvent like dichloromethane .

Industrial Production Methods: Industrial production of this compound often involves the extraction and purification of the compound from Salvia miltiorrhiza roots. The roots are first dried and ground into a fine powder, which is then subjected to solvent extraction using ethanol or methanol. The extract is further purified through chromatographic techniques to isolate this compound .

Chemical Reactions Analysis

Types of Reactions: Dehydromiltirone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

    Chemistry: Used as a precursor for synthesizing other bioactive compounds.

    Biology: Investigated for its role in modulating cellular signaling pathways.

    Medicine: Explored for its therapeutic potential in treating inflammatory diseases, osteoporosis, and cancer.

    Industry: Utilized in the development of pharmaceuticals and nutraceuticals .

Comparison with Similar Compounds

Dehydromiltirone is unique compared to other diterpenoid quinones due to its specific molecular structure and pharmacological properties. Similar compounds include:

Properties

IUPAC Name

8,8-dimethyl-2-propan-2-yl-7H-phenanthrene-3,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O2/c1-11(2)14-10-12-7-8-15-13(6-5-9-19(15,3)4)16(12)18(21)17(14)20/h5-8,10-11H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQRLDPKLRMEKLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C3=C(C=C2)C(CC=C3)(C)C)C(=O)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50151273
Record name Dehydromiltirone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50151273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116064-77-8
Record name Dehydromiltirone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116064778
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dehydromiltirone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50151273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEHYDROMILTIRONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RPP9EW3OBQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dehydromiltirone
Reactant of Route 2
Dehydromiltirone
Reactant of Route 3
Dehydromiltirone
Reactant of Route 4
Dehydromiltirone
Reactant of Route 5
Dehydromiltirone
Reactant of Route 6
Dehydromiltirone
Customer
Q & A

Q1: What are the known mechanisms of action for Dehydromiltirone (DHT)?

A1: DHT has been shown to exert its effects through multiple pathways. Studies suggest that DHT can inhibit the phenotypic switching of mesangial cells by targeting the PIK3CA signaling pathway []. It has also demonstrated the ability to modulate MAPK and NF-κB activity, impacting osteoclast differentiation []. Furthermore, research indicates DHT may protect against liver injury by inhibiting p38 and NFκB signaling in Kupffer cells [].

Q2: What is the molecular formula and weight of this compound?

A2: this compound has a molecular formula of C20H22O5 and a molecular weight of 342.39 g/mol.

Q3: Can you elaborate on the structural features of DHT and their relation to its antioxidant activity?

A3: DHT belongs to the abietane-type diterpenoid quinone family. Quantum chemical calculations suggest that DHT, like other quinone antioxidants, may exert its antioxidant effects by forming stable complex radicals with carbon-centered radicals in fats []. This interaction helps to retard lipid rancidity. The specific structural features of DHT, such as its quinone moiety and the presence of specific functional groups, contribute to its ability to scavenge free radicals and protect against oxidative damage.

Q4: What in vitro models have been used to investigate the effects of DHT?

A4: Researchers have utilized various in vitro models to study DHT's effects. These include:* Human Mesangial Cells (HMCs): DHT has been shown to reduce the expression of phenotypic switching markers (α-SMA, Col-I, and FN) in HMCs, suggesting its potential in addressing diabetic kidney disease [].* RAW264.7 and Bone Marrow Macrophages: In these models, DHT exhibited an inhibitory effect on osteoclast differentiation, suggesting its potential in osteoporosis treatment [].* HK-2 Cells: Pretreatment with DHT protected HK-2 cells from LPS-induced injury, decreasing oxidative stress, mitochondrial dysfunction, and apoptosis [].

Q5: How effective is DHT in in vivo models of disease?

A5: DHT has shown promising results in several in vivo models:

  • Diabetic Kidney Disease (DKD) Mouse Model: DHT administration improved renal function, reduced proteinuria, and ameliorated glomerular hypertrophy [].
  • Sepsis-Induced AKI Mouse Model: Pretreatment with DHT protected against renal function loss and tissue damage induced by CLP surgery. It also attenuated the production of inflammatory mediators (IL-6, IL-1β, TNF-α, MCP-1) [].
  • Rat Model of Post-Hypoxie Cardiac Contractile Force Recovery: Tanshindiol B, a related compound, significantly improved cardiac contractile force recovery following hypoxic perfusion and reoxygenation [].

Q6: Have any studies investigated the potential of DHT in treating thrombotic diseases?

A6: While not directly investigated in clinical trials, network pharmacological analysis suggests that DHT, along with other compounds found in Salvia miltiorrhiza, may hold potential for treating thrombotic diseases. This prediction stems from its potential to interact with targets involved in pathways related to the endocrine system, signal transduction, cell motility, environmental adaptation, and the nervous system [].

Q7: What is the historical context of this compound research?

A7: DHT was first isolated and characterized from the roots of Salvia prionitis Hance []. Since then, research has expanded to explore its various pharmacological activities, including its antioxidant, anti-inflammatory, and cytoprotective effects in various disease models [, , , , ].

Q8: What are the limitations of current this compound research?

A8: While promising, current research on DHT has limitations. Most studies are preclinical, utilizing in vitro and in vivo models. Further research, including well-designed clinical trials, is necessary to determine its efficacy and safety in humans. Additionally, a comprehensive understanding of its pharmacokinetic properties, potential drug interactions, long-term effects, and optimal dosage regimens is crucial for its clinical translation.

Q9: Are there any analytical methods for identifying and quantifying this compound?

A9: Yes, researchers have successfully utilized ultra-high-performance liquid chromatography coupled with linear ion trap-Orbitrap mass spectrometry (UHPLC-LTQ-Orbitrap MS) for the rapid identification and quantification of DHT in complex mixtures, particularly from Salvia miltiorrhiza []. This advanced analytical technique allows for sensitive and specific detection of DHT, enabling researchers to study its presence and abundance in various samples.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.